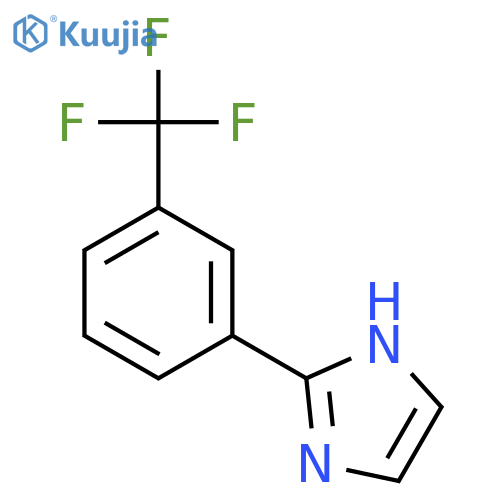Cas no 27423-80-9 (2-3-(trifluoromethyl)phenyl-1H-imidazole)
2-3-(トリフルオロメチル)フェニル-1H-イミダゾールは、有機フッ素化合物を骨格に持つイミダゾール誘導体です。分子中のトリフルオロメチル基(-CF3)が高い電子求引性を示し、化合物全体の安定性や反応性に寄与します。特に医薬品中間体や農薬原料としての応用が期待され、芳香族環とイミダゾール環の組み合わせにより特異的な分子間相互作用が可能です。フッ素原子の導入により脂溶性が向上し、生体膜透過性の制御が可能となる点が特徴です。また、結晶性や熱安定性に優れ、合成プロセスにおける取り扱い性も良好です。

27423-80-9 structure
商品名:2-3-(trifluoromethyl)phenyl-1H-imidazole
2-3-(trifluoromethyl)phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-[3-(trifluoromethyl)phenyl]-1H-Imidazole
- 2-(3-(Trifluoromethyl)phenyl)-1H-imidazole
- FKNKITNWTIFPFX-UHFFFAOYSA-N
- EN300-74995
- G25733
- NCGC00374427-01
- CS-0260358
- Z728187800
- DTXSID901268840
- CBA42380
- AKOS008144054
- 2-(3-trifluoromethyl-phenyl)-1h-imidazole
- SCHEMBL1719134
- 27423-80-9
- 2-3-(trifluoromethyl)phenyl-1H-imidazole
-
- インチ: InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H,(H,14,15)
- InChIKey: FKNKITNWTIFPFX-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)c1cccc(c1)c2nccn2
計算された属性
- せいみつぶんしりょう: 212.05613272g/mol
- どういたいしつりょう: 212.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 151-153 °C
- ふってん: 336.6±42.0 °C at 760 mmHg
- フラッシュポイント: 157.4±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-3-(trifluoromethyl)phenyl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-3-(trifluoromethyl)phenyl-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-74995-5.0g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
| TRC | T900050-25mg |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 25mg |
$ 50.00 | 2022-06-02 | ||
| Enamine | EN300-74995-0.5g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| 1PlusChem | 1P00C3YO-250mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 250mg |
$193.00 | 2025-02-25 | |
| 1PlusChem | 1P00C3YO-1g |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 1g |
$448.00 | 2025-02-25 | |
| Aaron | AR00C470-500mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 500mg |
$398.00 | 2025-01-24 | |
| Aaron | AR00C470-2.5g |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 2.5g |
$1024.00 | 2025-01-24 | |
| 1PlusChem | 1P00C3YO-50mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 50mg |
$109.00 | 2025-02-25 | |
| Enamine | EN300-74995-0.1g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-74995-10.0g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 |
2-3-(trifluoromethyl)phenyl-1H-imidazole 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
3. Water
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
27423-80-9 (2-3-(trifluoromethyl)phenyl-1H-imidazole) 関連製品
- 34898-30-1(2-(4-Trifluoromethylphenyl)imidazole)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 503537-97-1(4-bromooct-1-ene)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
